4-Nitroindane-1,3-dione
Overview
Description
4-Nitroindane-1,3-dione, also known as 4-nitroisoindolin-1,3-dione, is a heterocyclic organic compound with the molecular formula C9H5NO4. It has an average mass of 191.140 Da .
Synthesis Analysis
The synthesis of isoindoline/isoindoline-1,3-dione derivatives has been described in various studies . These compounds are derived from analogs of important biogenic amines and are synthesized using simple heating and relatively quick solventless reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a nitro group (-NO2) attached to an indane-1,3-dione core . The indane-1,3-dione core is a versatile building block used in numerous applications .Chemical Reactions Analysis
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It has been used in various chemical reactions to access this scaffold and its most common derivatives .Physical and Chemical Properties Analysis
This compound has a molecular formula of C9H5NO4 and an average mass of 191.140 Da .Scientific Research Applications
Solid Phase Strategies
2-Acetyl-4-nitroindane-1,3-dione has been utilized as a primary amine protecting group in the synthesis of various peptides and conjugates like trypanothione. It displays excellent stability against acids and secondary/tertiary bases and is removable at ambient temperature (Kellam et al., 1998).
Antiallergic Activity
Compounds related to 4-nitroindane-1,3-dione, like 2-cyanoindan-1,3-diones, have been studied for their potential antiallergy activity. These compounds have shown effectiveness in inhibiting passive cutaneous anaphylaxis in rats (Buckle et al., 1977).
Tyrosine Pathway Disorders
Nitisinone, a derivative of this compound, is used as a treatment for hereditary tyrosinaemia type 1 (HT-1). It works by interrupting tyrosine metabolism and has been suggested as a potential treatment for other tyrosine metabolism disorders (Lock et al., 2014).
Cyclisation of Nitroacetyl Compounds
Cyclisation of 2-(nitroacetyl)benzoic acids leads to the formation of 2-nitroindane-1,3-diones. This provides a novel route for the synthesis of these compounds, expanding their potential applications in various chemical syntheses (Alexander et al., 1977).
Future Directions
Indane-1,3-dione and its derivatives have found applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . The future directions of research on 4-Nitroindane-1,3-dione could potentially follow similar paths.
Properties
IUPAC Name |
4-nitroindene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-7-4-8(12)9-5(7)2-1-3-6(9)10(13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJFSQFSAXUVLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371802 | |
Record name | 4-nitroindane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4535-07-3 | |
Record name | 4-nitroindane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-1H-indene-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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